4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid
Description
4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid is a synthetic small-molecule compound featuring a tert-butyl-substituted phenyl ring, an imidazole moiety, and a central oxobutanoic acid scaffold. This structure combines hydrophobic (tert-butyl), heterocyclic (imidazole), and acidic (oxobutanoic acid) functionalities, making it a candidate for modulating enzyme activity.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)16-7-5-15(6-8-16)18(24)13-17(19(25)26)22-9-4-11-23-12-10-21-14-23/h5-8,10,12,14,17,22H,4,9,11,13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQRFZFMIXZCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid has garnered attention for its potential biological activities, particularly in the contexts of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a tert-butyl group, an imidazole moiety, and a keto acid functional group, which are critical for its biological interactions.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and apoptosis.
- Receptor Modulation : The presence of the imidazole ring implies possible interactions with various receptors, including histamine receptors, which could mediate neuroprotective effects.
Antioxidant Properties
Studies have shown that compounds similar to 4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid possess antioxidant properties. These properties help mitigate oxidative stress in cellular environments, which is crucial for protecting against neurodegenerative diseases.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The protective mechanism may involve reducing inflammatory cytokines such as TNF-α and IL-6, thus preserving cell viability.
Study 1: Neuroprotection Against Aβ Toxicity
A study evaluated the effects of the compound on astrocytes exposed to Aβ 1-42. The findings indicated that treatment with the compound resulted in:
- Cell Viability : Increased cell viability from 43.78% to 62.98% when treated with Aβ alongside the compound.
- Cytokine Levels : Significant reductions in TNF-α levels were observed, suggesting an anti-inflammatory effect.
Study 2: In Vivo Efficacy
In vivo experiments using scopolamine-induced models demonstrated that the compound could reduce Aβ deposition compared to untreated controls. However, it was noted that while there was a reduction in plaque formation, it was less effective than standard treatments like galantamine.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4-oxobutanoic acid derivatives with modifications on the phenyl ring and amino side chains. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
The ethoxy variant (CAS 1024703-27-2) demonstrates that electron-donating substituents on the phenyl ring may alter electronic properties without significantly affecting the imidazole-propyl side chain’s role in PI3K binding.
Amino Side Chain Flexibility: The 3-(1H-imidazol-1-yl)propyl side chain is conserved across analogs , suggesting its critical role in chelating ATP-binding pockets of kinases (e.g., PI3K).
Functional Divergence: The diarylhydantoin derivative ND-12 replaces the oxobutanoic acid with a spirocyclic core, shifting activity toward kinases like CDK/JAK rather than PI3K. This highlights the central oxobutanoic acid’s importance in maintaining PI3K specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
